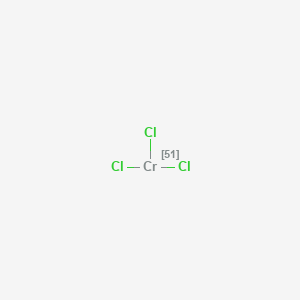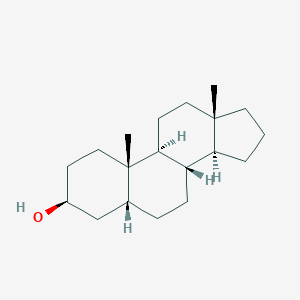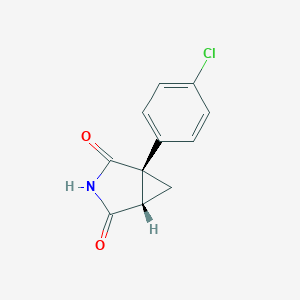
Cyproximide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyproximide is a chemical compound that belongs to the class of sulfonylureas. It is a potent inhibitor of ATP-sensitive potassium channels, which are involved in the regulation of insulin secretion in pancreatic β-cells. Cyproximide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
作用机制
Cyproximide exerts its pharmacological effects by inhibiting ATP-sensitive potassium channels in pancreatic β-cells. This inhibition leads to depolarization of the cell membrane, which triggers calcium influx and subsequent insulin secretion. Cyproximide also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
生化和生理效应
Cyproximide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also increases the secretion of insulin and glucagon-like peptide-1 (GLP-1), which are involved in the regulation of glucose homeostasis. Cyproximide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using cyproximide in lab experiments is its potency and specificity as an inhibitor of ATP-sensitive potassium channels. This allows for precise control of insulin secretion in pancreatic β-cells. However, one limitation of using cyproximide is its potential toxicity at high concentrations, which can affect cell viability and lead to nonspecific effects.
未来方向
There are several future directions for research on cyproximide. One area of interest is its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Another area of interest is its potential neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further research is also needed to elucidate the molecular mechanisms underlying the pharmacological effects of cyproximide and to develop more potent and selective inhibitors of ATP-sensitive potassium channels.
合成方法
Cyproximide can be synthesized by the reaction of 3-(4-methylphenyl)sulfonylurea with 3-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base such as sodium hydroxide. The reaction yields cyproximide as a white crystalline powder with a melting point of 180-182°C.
科学研究应用
Cyproximide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Cyproximide has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
CAS 编号 |
15518-76-0 |
|---|---|
产品名称 |
Cyproximide |
分子式 |
C11H8ClNO2 |
分子量 |
221.64 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C11H8ClNO2/c12-7-3-1-6(2-4-7)11-5-8(11)9(14)13-10(11)15/h1-4,8H,5H2,(H,13,14,15) |
InChI 键 |
YYGANUVABKDFDW-UHFFFAOYSA-N |
手性 SMILES |
C1[C@H]2[C@@]1(C(=O)NC2=O)C3=CC=C(C=C3)Cl |
SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



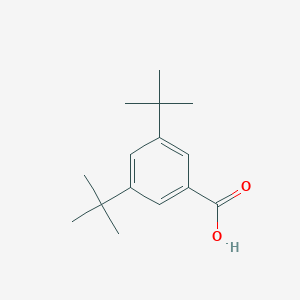
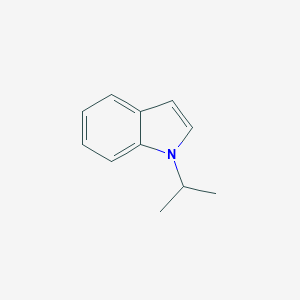
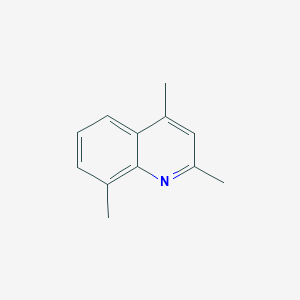
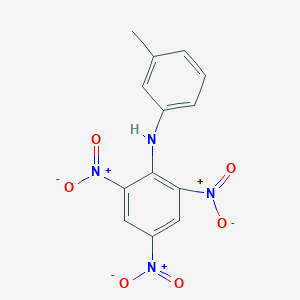
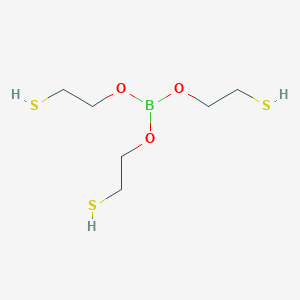
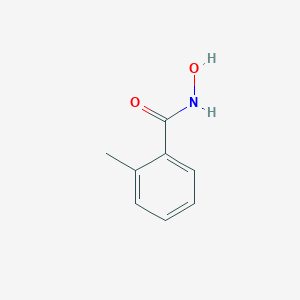
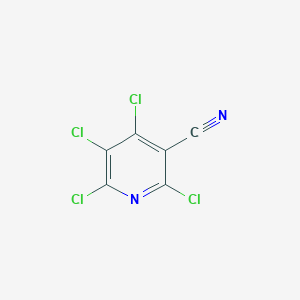
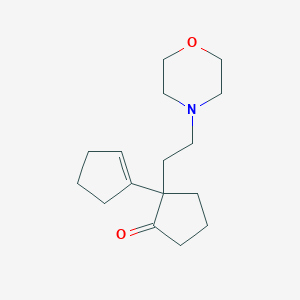
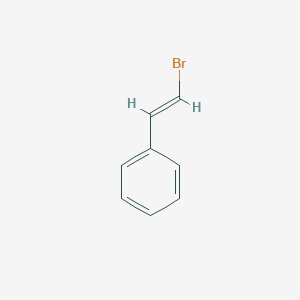
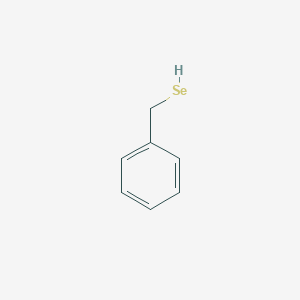
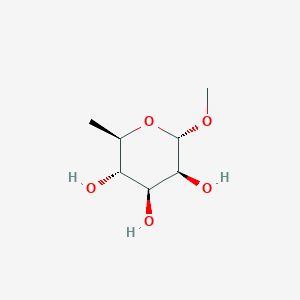
![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)
